![molecular formula C16H18N2O5 B2775892 (5-(Furan-2-yl)isoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone CAS No. 1351600-89-9](/img/structure/B2775892.png)
(5-(Furan-2-yl)isoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-(Furan-2-yl)isoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Pharmacological Activities
The compound (5-(Furan-2-yl)isoxazol-3-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone and related derivatives have been a subject of interest due to their diverse pharmacological activities. Studies have demonstrated the potential of furanyl compounds in exhibiting anti-inflammatory and antioxidative effects. For instance, furanyl derivatives from the red seaweed Gracilaria opuntia showed significant anti-inflammatory properties by inhibiting pro-inflammatory enzymes like cyclooxygenase-2/5-lipoxygenase and exhibited antioxidative effects in various in vitro models (Makkar & Chakraborty, 2018). Similar compounds also displayed notable anti-diabetic properties as determined by inhibitory activities against enzymes like α-amylase/α-glucosidase and dipeptidyl peptidase-4 (Joy & Chakraborty, 2017).
Isoxazole as a Potent Pharmacophore
Isoxazole, a component of the compound , is recognized for its significant biological activities. Isoxazole rings are found in natural products and in various drugs, displaying a range of biological activities such as antimicrobial, analgesic, anti-inflammatory, antioxidant, anticancer, CNS activity, and more (Chikkula & Raja, 2017).
Furoxan-Based Nitric Oxide Release
Furoxans, another integral part of the compound, are known for their ability to release nitric oxide, which is a crucial mediator in human physiology. Furoxans have been used in developing polymeric conjugates that enhance the therapeutic potential of low molecular weight furoxans, showing promise in areas like anti-proliferative effects against cancer cells (Wang et al., 2015).
properties
IUPAC Name |
1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c19-15(12-11-14(23-17-12)13-3-1-8-20-13)18-6-4-16(5-7-18)21-9-2-10-22-16/h1,3,8,11H,2,4-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMNBFVHGKXJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CO4)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

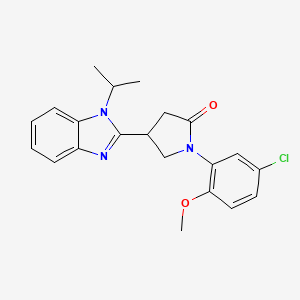
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2775812.png)
![{1-[5-Bromo-2-(methylsulfanyl)pyrimidine-4-carbonyl]-3-methylpyrrolidin-2-yl}methanol](/img/structure/B2775814.png)
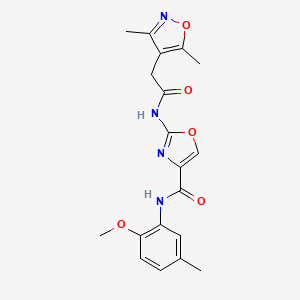
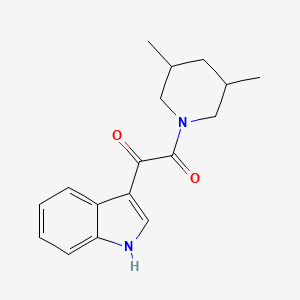
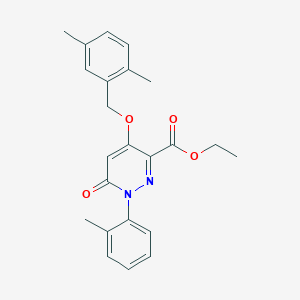
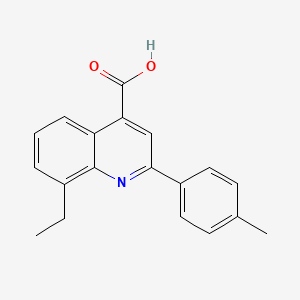
![Tert-butyl N-(2-oxa-7-azaspiro[3.4]octan-5-ylmethyl)carbamate;hydrochloride](/img/structure/B2775824.png)
![2-Benzyl-6-hydroxy-2-azabicyclo[2.2.2]octane](/img/structure/B2775826.png)
![4-(4-methoxybenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2775827.png)
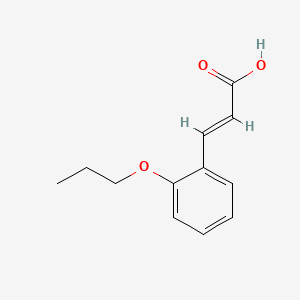
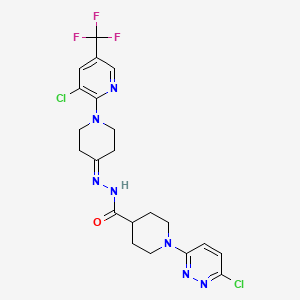
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2775831.png)
![3-[3-(dimethylamino)acryloyl]-5-methyl-N-(1,3-thiazol-2-yl)-4-isoxazolecarboxamide](/img/structure/B2775832.png)